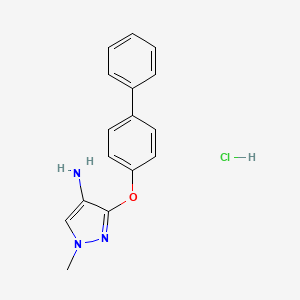

3-(biphenyl-4-yloxy)-1-methyl-1H-pyrazol-4-amine

Description

3-(Biphenyl-4-yloxy)-1-methyl-1H-pyrazol-4-amine is a pyrazole-based compound featuring a biphenyl-4-yloxy substituent at the 3-position and a methyl group at the 1-position. For instance, 1-methyl-1H-pyrazol-4-amine derivatives are frequently employed in palladium-catalyzed C–N cross-coupling reactions to synthesize kinase inhibitors (e.g., BTK, EGFR) and anti-inflammatory agents . The biphenyl-4-yloxy group, a bulky aromatic substituent, may enhance binding affinity to hydrophobic enzyme pockets, though this requires further validation.

Properties

Molecular Formula |

C16H16ClN3O |

|---|---|

Molecular Weight |

301.77 g/mol |

IUPAC Name |

1-methyl-3-(4-phenylphenoxy)pyrazol-4-amine;hydrochloride |

InChI |

InChI=1S/C16H15N3O.ClH/c1-19-11-15(17)16(18-19)20-14-9-7-13(8-10-14)12-5-3-2-4-6-12;/h2-11H,17H2,1H3;1H |

InChI Key |

JAEJLKAHGOIASA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)OC2=CC=C(C=C2)C3=CC=CC=C3)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(biphenyl-4-yloxy)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of biphenyl-4-ol with 1-methyl-1H-pyrazol-4-amine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ether bond between the biphenyl and pyrazole moieties .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(biphenyl-4-yloxy)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the biphenyl or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4-yloxy-pyrazole oxides, while substitution reactions can introduce halogens, alkyl, or aryl groups .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Agents

- The compound has been explored as a potential scaffold for developing AMPK inhibitors , which play a crucial role in cancer metabolism. Studies indicate that modifications to the pyrazole ring can enhance the potency and selectivity of these inhibitors, making them promising candidates for anticancer therapies .

-

Neurological Disorders

- Research indicates that derivatives of pyrazole compounds, including 3-(biphenyl-4-yloxy)-1-methyl-1H-pyrazol-4-amine, can serve as positive allosteric modulators for muscarinic receptors, particularly M4 subtype. These compounds have shown potential in treating conditions like schizophrenia and dementia by enhancing cholinergic signaling in the brain .

-

Tyrosine Kinase Inhibitors

- The versatility of pyrazole derivatives allows their use as scaffolds for synthesizing tyrosine kinase inhibitors (TKIs). TKIs are vital in cancer therapy as they inhibit pathways critical for tumor growth and survival . The structural modifications of 3-(biphenyl-4-yloxy)-1-methyl-1H-pyrazol-4-amine can lead to compounds with enhanced selectivity and efficacy against specific kinases.

Case Study 1: Development of AMPK Inhibitors

A study synthesized various derivatives based on the pyrazole framework, including 3-(biphenyl-4-yloxy)-1-methyl-1H-pyrazol-4-amine. The derivatives exhibited significant inhibition of AMPK activity, suggesting their potential as therapeutic agents in cancer treatment. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the pyrazole ring could markedly improve biological activity .

Case Study 2: Muscarinic Receptor Modulation

In another investigation, researchers focused on the allosteric modulation of M4 muscarinic receptors using pyrazole derivatives. Compounds similar to 3-(biphenyl-4-yloxy)-1-methyl-1H-pyrazol-4-amine demonstrated promising results in enhancing acetylcholine binding affinity, which is crucial for treating neurodegenerative diseases .

Comparative Analysis Table

Mechanism of Action

The mechanism of action of 3-(biphenyl-4-yloxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The biphenyl group allows for π-π stacking interactions, while the pyrazole ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 3-position of the pyrazole ring significantly influences molecular weight, solubility, and electronic properties:

Key Observations :

- Halogenated Derivatives (e.g., ): Chlorine and fluorine atoms increase molecular polarity and binding affinity to targets like kinases or receptors.

- Hydrochloride Salts (e.g., ): Improve aqueous solubility, critical for bioavailability.

- Biphenyl vs. Furan : The biphenyl group’s bulkiness may enhance hydrophobic interactions, while furan’s electron density could favor charge-transfer complexes.

Pharmacokinetic Considerations

- Solubility : Hydrochloride salts (e.g., ) enhance solubility, whereas biphenyl’s hydrophobicity may limit aqueous solubility.

- Metabolism : Difluoromethyl groups () resist oxidative metabolism, improving half-life. Biphenyl groups may undergo CYP450-mediated oxidation, requiring structural optimization.

Biological Activity

3-(Biphenyl-4-yloxy)-1-methyl-1H-pyrazol-4-amine, with the CAS number 1431962-53-6, is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this particular compound, have been extensively studied for their pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of 3-(biphenyl-4-yloxy)-1-methyl-1H-pyrazol-4-amine, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl moiety linked to a pyrazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

This structure allows for various interactions with biological targets due to the presence of both hydrophobic and polar regions.

Antitumor Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antitumor activity by inhibiting key signaling pathways involved in cancer cell proliferation. For instance, compounds similar to 3-(biphenyl-4-yloxy)-1-methyl-1H-pyrazol-4-amine have shown effectiveness against BRAF(V600E) and EGFR pathways, which are critical in various cancers . The inhibition of these pathways leads to reduced tumor growth in vitro and in vivo.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been a focal point in recent research. The compound has been evaluated for its activity against a range of bacterial strains and fungi. For example:

- Antibacterial Activity : Studies indicate that pyrazole derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values often below 100 µg/mL .

- Antifungal Activity : In vitro tests have shown promising antifungal properties against pathogenic fungi like Candida albicans and Aspergillus niger, with some derivatives exhibiting MIC values as low as 6 µg/mL .

Structure-Activity Relationship (SAR)

The efficacy of 3-(biphenyl-4-yloxy)-1-methyl-1H-pyrazol-4-amine can be attributed to its structural components. The biphenyl group enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets. Modifications to the pyrazole ring or substituents on the biphenyl moiety can significantly alter biological activity. For instance, the introduction of electron-withdrawing groups has been linked to increased potency against specific cancer cell lines .

Case Study 1: Antitumor Efficacy

A study conducted on a series of pyrazole derivatives revealed that those with biphenyl substitutions exhibited enhanced antitumor activity against human breast cancer cells (MCF-7). The mechanism was identified as the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Testing

In a comparative analysis, 3-(biphenyl-4-yloxy)-1-methyl-1H-pyrazol-4-amine was tested alongside other pyrazole derivatives against E. coli and Pseudomonas aeruginosa. The compound demonstrated superior antibacterial activity with an MIC value of 50 µg/mL, indicating its potential as a lead compound for further development in antimicrobial therapies .

Q & A

Q. Advanced: How can regioselectivity be controlled during pyrazole ring formation?

Optimize reaction conditions (temperature, solvent polarity) and substituent electronic effects. Electron-withdrawing groups on the β-keto ester favor 1,3-dipolar cycloaddition at specific positions. Computational modeling (DFT) predicts regiochemical outcomes by analyzing transition-state energies .

Basic: What spectroscopic techniques are used for structural characterization?

Methodological Answer:

Q. Advanced: How is X-ray crystallography applied to resolve ambiguous structural features?

SHELXL refinement (via SHELX programs) resolves bond lengths and angles. For example, the biphenyl dihedral angle (~30°) and pyrazole planarity confirm steric and electronic interactions. Data-to-parameter ratios >15 ensure reliability .

Basic: What pharmacological assays evaluate its bioactivity?

Methodological Answer:

Q. Advanced: How are structure-activity relationships (SAR) analyzed for pyrazole derivatives?

Systematic substitution of the biphenyl group (e.g., halogens, methoxy) identifies key pharmacophores. For example, electron-withdrawing groups enhance antimicrobial potency by improving membrane penetration .

Advanced: How to address contradictions in biological activity data across studies?

- Data Normalization : Control for assay variability (e.g., cell passage number, serum concentration) .

- Computational Validation : Molecular docking (e.g., AutoDock Vina) identifies binding affinity discrepancies to targets like σ receptors or tubulin .

Advanced: What strategies optimize solubility for in vivo studies?

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., via HCl washing during extraction) .

- Prodrug Design : Esterification of the amine group enhances bioavailability, with enzymatic cleavage in vivo .

Basic: How to validate synthetic intermediates for purity?

- HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities (<0.5% area) .

- TLC : Ethyl acetate/hexane (3:7) with UV visualization ensures reaction completion .

Advanced: What computational tools model its pharmacokinetic properties?

- ADMET Prediction : SwissADME estimates logP (~2.8), BBB permeability, and CYP450 interactions .

- MD Simulations : GROMACS models binding stability to biological targets over 100 ns trajectories .

Advanced: How to resolve tautomerism in pyrazole derivatives?

- Crystallography : X-ray structures unambiguously assign tautomeric forms (e.g., 1H vs. 2H) .

- N NMR : Chemical shifts differentiate amine vs. imine configurations .

Basic: What safety precautions are required during synthesis?

- Handling : Use fume hoods for morpholine and formaldehyde (toxic vapors) .

- Waste Disposal : Separate halogenated byproducts (e.g., from Ullmann reactions) for specialized treatment .

Advanced: How to design enantioselective syntheses for chiral analogs?

- Chiral Auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric catalysis .

- Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze ester intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.